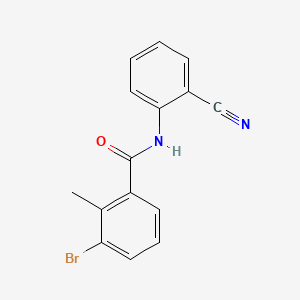
3-bromo-N-(2-cyanophenyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(2-cyanophenyl)-2-methylbenzamide is an organic compound characterized by its bromine, cyano, and methyl functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(2-cyanophenyl)-2-methylbenzamide typically involves a multi-step reaction process. One common method starts with the bromination of 2-methylbenzamide to introduce the bromine atom at the 3rd position. Subsequently, the cyano group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-(2-cyanophenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromate ions (BrO3-)
Reduction: Amines (e.g., this compound amine)
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, 3-bromo-N-(2-cyanophenyl)-2-methylbenzamide is used as a building block for the synthesis of more complex organic molecules. Its bromine and cyano groups make it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to certain biological molecules allows it to be used as a probe in biochemical studies.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting various diseases.
Industry: The compound is also used in the manufacturing of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism by which 3-bromo-N-(2-cyanophenyl)-2-methylbenzamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
2-Bromo-N-(2-cyanophenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
3-Bromo-2-cyanophenylboronic acid: Contains a boronic acid group instead of a benzamide group.
Uniqueness: 3-Bromo-N-(2-cyanophenyl)-2-methylbenzamide is unique due to its combination of bromine, cyano, and methyl groups on a benzamide core
Properties
CAS No. |
1363165-97-2 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl (2R)-4-hydroxy-1-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-8-4-5(9)3-6(8)7(10)11-2/h5-6,9H,3-4H2,1-2H3/t5?,6-/m1/s1 |
InChI Key |
RJOHENGSJXRMSW-PRJDIBJQSA-N |
SMILES |
CC1=C(C=CC=C1Br)C(=O)NC2=CC=CC=C2C#N |
Isomeric SMILES |
CN1CC(C[C@@H]1C(=O)OC)O |
Canonical SMILES |
CN1CC(CC1C(=O)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



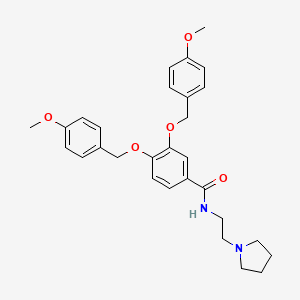
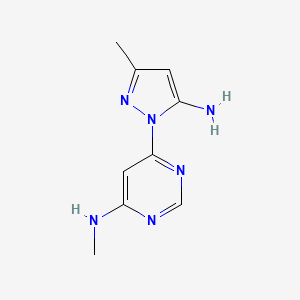
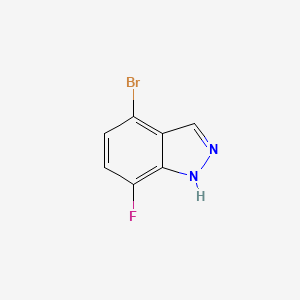
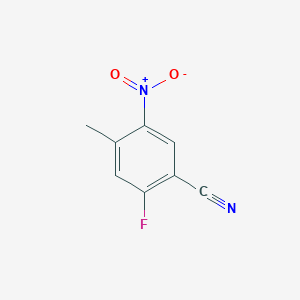
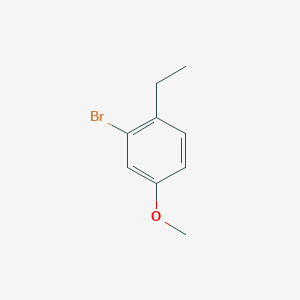
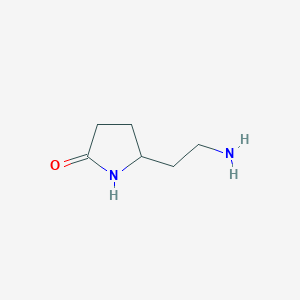
![3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1528444.png)
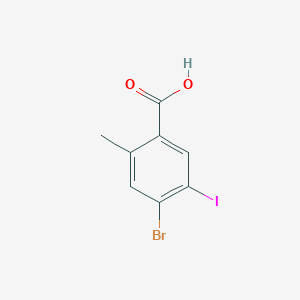
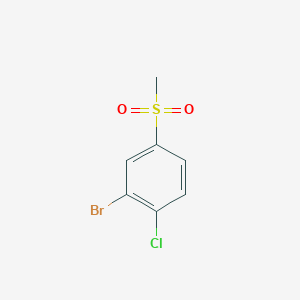
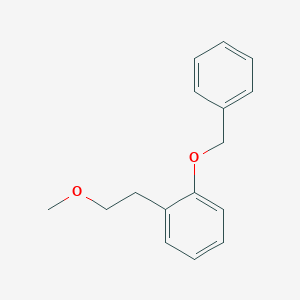
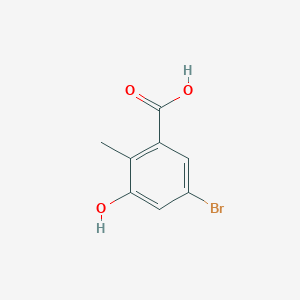
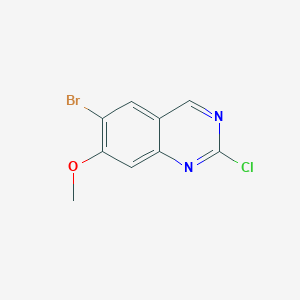
![4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1528450.png)
